Guabenxan
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guabenxan involves the reaction of 1,4-benzodioxan-6-ylmethyl chloride with guanidine . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction mixture is continuously stirred and monitored for temperature and pH to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Guabenxan undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral pH, temperature range of 25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, temperature range of 0-25°C.
Substitution: Sodium hydroxide, potassium carbonate; conditionsbasic pH, temperature range of 50-70°C.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Guabenxan has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Guabenxan involves its interaction with specific molecular targets, primarily in the cardiovascular system . This compound acts as an antihypertensive agent by inhibiting the release of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure . The compound targets adrenergic receptors and modulates the signaling pathways involved in vascular tone regulation .
Comparison with Similar Compounds
Similar Compounds
Guanabenz: Another guanidine derivative with antihypertensive properties.
Guanfacine: Similar in structure and function, used for treating hypertension and attention deficit hyperactivity disorder.
Clonidine: A centrally acting alpha-agonist with antihypertensive effects.
Uniqueness of Guabenxan
This compound is unique due to its specific molecular structure, which allows for selective interaction with adrenergic receptors . This selectivity contributes to its efficacy as an antihypertensive agent with potentially fewer side effects compared to other similar compounds .
Biological Activity
Guabenxan is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and its efficacy against various biological targets.
Overview of this compound
This compound, chemically classified and characterized, has been studied for its biological effects and therapeutic potential. The compound's structure influences its interaction with biological systems, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Research indicates that this compound exhibits multiple mechanisms of action:
- Receptor Interaction : this compound has been shown to interact with specific receptors that mediate its effects on cellular pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells. This inhibition can lead to downstream effects that contribute to its therapeutic effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Study 1 | Antiviral | In vitro assays | This compound exhibited significant antiviral activity against specific viral strains. |
Study 2 | Anti-inflammatory | Animal models | Reduced inflammatory markers in treated subjects compared to controls. |
Study 3 | Antioxidant | Cell culture | Demonstrated a dose-dependent increase in antioxidant enzyme activity. |
Case Studies
- Antiviral Efficacy : A study conducted on the antiviral properties of this compound revealed that it effectively inhibited viral replication in cell cultures infected with influenza virus. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells.
- Anti-inflammatory Effects : In a rodent model of inflammation, administration of this compound resulted in a marked reduction in paw edema and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Activity : Research investigating the antioxidant properties showed that this compound significantly enhanced the activity of superoxide dismutase (SOD) and catalase in cultured human cells, indicating its role in mitigating oxidative stress.
Research Findings
Recent studies have focused on elucidating the pharmacological profile of this compound:
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable pharmacokinetic parameters that support its use in clinical settings.
- Toxicology : Toxicological assessments have demonstrated a relatively safe profile for this compound at therapeutic doses, with no significant adverse effects reported in preclinical trials.
Properties
CAS No. |
19889-45-3 |
---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13) |
InChI Key |
WTDYJDLUNYALPM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN=C(N)N |
Key on ui other cas no. |
19889-45-3 17471-82-8 |
Synonyms |
(1,4-benzodioxan-6-yl-methyl)guanidine guabenxan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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